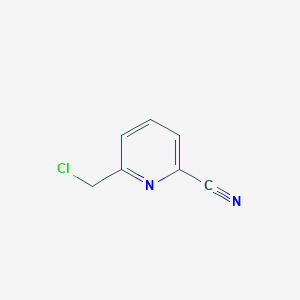

6-Chloromethyl-2-cyanopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(chloromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOOXGNGNZWVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C#N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438468 | |

| Record name | 6-Chloromethyl-2-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135450-23-6 | |

| Record name | 6-Chloromethyl-2-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloromethyl-pyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloromethyl-2-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for 6-Chloromethyl-2-cyanopyridine, a valuable building block in medicinal chemistry and materials science.[1] The synthesis is presented as a two-step process, commencing with the formation of the precursor 2-cyano-6-methylpyridine, followed by the targeted chlorination of the methyl group. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthetic route to aid in its practical application.

I. Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved in two sequential steps:

-

Cyanation of 2-Picoline N-Oxide: The synthesis begins with the readily available 2-picoline-1-oxide. This is first converted to an N-methoxy pyridinium salt, which then undergoes a nucleophilic substitution reaction with sodium cyanide to yield 2-cyano-6-methylpyridine.[2]

-

Side-Chain Chlorination: The intermediate, 2-cyano-6-methylpyridine, is then subjected to a free-radical chlorination of the methyl group to afford the final product, this compound. This transformation is typically achieved using chlorine gas under UV irradiation or with a chemical initiator.

The overall reaction scheme is presented below:

II. Experimental Protocols

Step 1: Synthesis of 2-Cyano-6-methylpyridine

This procedure is adapted from a well-established method for the synthesis of cyanopyridines from pyridine-N-oxides.[2]

Part A: Preparation of 1-Methoxy-2-methylpyridinium methyl sulfate

-

In a 1-liter three-necked flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel, place 109 g (1.0 mole) of dry 2-picoline-1-oxide.

-

With gentle stirring, add 126 g (1.0 mole) of dimethyl sulfate dropwise at a rate that maintains the reaction temperature between 80-90°C. Gentle heating with a steam bath may be necessary towards the end of the addition.

-

After the addition is complete (approximately 1 hour), continue heating the mixture on a steam bath at 90-100°C for an additional 2 hours.

-

Pour the molten salt into a large evaporating dish and allow it to cool in a vacuum desiccator under a partial vacuum. The product is obtained as a white crystalline mass in nearly quantitative yield (approximately 235 g).

Part B: Preparation of 2-Cyano-6-methylpyridine

-

In a 2-liter three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 147 g (3.0 moles) of sodium cyanide in 400 ml of water.

-

Flush the apparatus with nitrogen for 1 hour.

-

Cool the sodium cyanide solution to 0°C using an ice bath.

-

Prepare a solution of 235 g (1.0 mole) of 1-methoxy-2-methylpyridinium methyl sulfate in 300 ml of water and add it dropwise to the cooled cyanide solution over a period of 2 hours, maintaining the temperature at 0°C.

-

After the addition is complete, allow the flask to stand in a refrigerator overnight (12–16 hours).

-

Separate the two layers of the reaction mixture. The lower oily layer contains the crude product.

-

Extract the aqueous layer three times with 100 ml portions of ether.

-

Combine the ethereal extracts with the oily layer, dry over anhydrous sodium sulfate, and filter.

-

Remove the ether by distillation. The residue is the crude 2-cyano-6-methylpyridine.

-

Purify the crude product by vacuum distillation. The fraction boiling at 135-136°C/38 mm Hg is collected. The purified product will solidify upon cooling (m.p. 69-71°C).

Step 2: Side-Chain Chlorination to this compound

This protocol is adapted from a procedure for the side-chain chlorination of a similar substrate, 2-chloro-6-methylpyridine, and should be effective for 2-cyano-6-methylpyridine.[3][4] This reaction should be carried out in a well-ventilated fume hood due to the use of chlorine gas.

-

In a reaction vessel equipped with a stirrer, a gas inlet tube, a condenser, and a thermometer, place 11.8 g (0.1 mole) of 2-cyano-6-methylpyridine and 50 ml of a suitable solvent (e.g., carbon tetrachloride or water).

-

Add a radical initiator, such as 0.1 g of azobisisobutyronitrile (AIBN), to the mixture.

-

Heat the mixture to reflux (approximately 65-70°C if using water, or the reflux temperature of the chosen solvent).

-

Once refluxing, begin bubbling chlorine gas into the mixture at a controlled rate. The reaction can be monitored by gas chromatography (GC) to follow the conversion of the starting material and the formation of the mono-, di-, and trichlorinated products.

-

Continue the chlorination until the desired conversion to the monochlorinated product is achieved, being careful to minimize the formation of the dichloromethyl derivative.

-

Upon completion, stop the flow of chlorine gas and cool the reaction mixture to room temperature.

-

If water is used as the solvent, neutralize the produced HCl by the careful addition of a basic solution (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral.[3][4]

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or vacuum distillation.

III. Data Presentation

Table 1: Reactants and Products for the Synthesis of 2-Cyano-6-methylpyridine

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (moles) | Amount (g) | Role |

| 2-Picoline-1-oxide | C₆H₇NO | 109.13 | 1.0 | 109 | Starting Material |

| Dimethyl sulfate | C₂H₆O₄S | 126.13 | 1.0 | 126 | Reagent |

| Sodium cyanide | NaCN | 49.01 | 3.0 | 147 | Reagent |

| 2-Cyano-6-methylpyridine | C₇H₆N₂ | 118.14 | - | ~71-83 (Yield: 60-70%) | Product |

Table 2: Reagents and Conditions for the Side-Chain Chlorination

| Parameter | Value |

| Starting Material | 2-Cyano-6-methylpyridine |

| Chlorinating Agent | Chlorine (Cl₂) gas |

| Initiator | Azobisisobutyronitrile (AIBN) or UV light |

| Solvent | Carbon tetrachloride or Water |

| Temperature | Reflux (65-80°C) |

| Product | This compound |

| Expected Yield | Variable, dependent on reaction monitoring |

IV. Mandatory Visualization

References

- 1. This compound | 135450-23-6 [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 4. US5324841A - Method of chlorinating side chain of 2-chloro-methylpyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Chloromethyl-2-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Chloromethyl-2-cyanopyridine. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established NMR principles and spectral data from analogous structures. It includes comprehensive tables of predicted chemical shifts, detailed experimental protocols for acquiring high-quality NMR data, and a workflow diagram for NMR analysis.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of substituent effects on the pyridine ring and typical chemical shift ranges observed for similar functional groups.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.90 - 8.10 | Doublet of doublets (dd) | J(H3-H4) ≈ 8.0, J(H3-H5) ≈ 1.0 |

| H-4 | 7.70 - 7.90 | Triplet (t) | J(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.0 |

| H-5 | 7.50 - 7.70 | Doublet of doublets (dd) | J(H5-H4) ≈ 8.0, J(H5-H3) ≈ 1.0 |

| -CH₂Cl | 4.70 - 4.90 | Singlet (s) | N/A |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 152 |

| C-3 | 128 - 132 |

| C-4 | 138 - 142 |

| C-5 | 125 - 129 |

| C-6 | 158 - 162 |

| -CN | 116 - 120 |

| -CH₂Cl | 45 - 50 |

Experimental Protocols

The following provides a generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-20 mg of this compound.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry 5 mm NMR tube.[1] CDCl₃ is a common choice for many organic compounds.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the formation of a homogeneous solution.[2]

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton operating frequency of 400 MHz or higher.[2]

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will use the deuterium signal from the solvent to "lock" the magnetic field, which compensates for any drift.[2] Perform manual or automated shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp and well-resolved peaks.[2]

-

¹H NMR Acquisition Parameters:

-

Experiment: A standard one-dimensional proton pulse-acquire experiment is generally sufficient.[2]

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).[2]

-

Number of Scans: Acquire an adequate number of scans (e.g., 8 to 32) to achieve a good signal-to-noise ratio.[2]

-

Relaxation Delay: Set a suitable relaxation delay (e.g., 1-5 seconds) to allow for the nuclear spins to return to equilibrium between pulses, ensuring accurate signal integration.[2]

-

-

¹³C NMR Acquisition Parameters:

-

Experiment: A standard one-dimensional carbon experiment with proton decoupling is typically used.

-

Number of Scans: A larger number of scans is generally required for ¹³C NMR compared to ¹H NMR to achieve a sufficient signal-to-noise ratio.

-

Relaxation Delay: A suitable relaxation delay is important for quantitative analysis.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the data from the time domain to the frequency domain.[2]

-

Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure that all peaks are in the pure absorption mode. Apply a baseline correction algorithm to obtain a flat baseline.[2]

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance. Measure the chemical shifts and coupling constants for each multiplet.[2] In the ¹³C NMR spectrum, identify the chemical shift of each carbon atom.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for NMR data acquisition and analysis.

Caption: A flowchart illustrating the key stages of an NMR experiment, from sample preparation to final data analysis.

References

Navigating the Solubility Landscape of 6-Chloromethyl-2-cyanopyridine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

6-Chloromethyl-2-cyanopyridine, with the chemical formula C₇H₅ClN₂[1][2][3], is a versatile intermediate in organic synthesis. Its structure, featuring a chloromethyl group and a cyano group on a pyridine ring, allows for a variety of chemical transformations, making it a valuable precursor for the development of novel active pharmaceutical ingredients and agrochemicals.

The efficiency of synthetic routes involving this compound is highly dependent on its solubility in the chosen reaction medium. Proper solvent selection, guided by accurate solubility data, can lead to improved reaction yields, easier product isolation, and more controlled crystallization processes. Despite its importance, a comprehensive public database of its solubility in common organic solvents is lacking. This guide provides the necessary tools for researchers to systematically determine these parameters.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₇H₅ClN₂[1][2][3] |

| Molecular Weight | 152.58 g/mol [1][3][4] |

| Appearance | Off-white to light brown viscous liquid or solid[2] |

| Boiling Point | 280.8±25.0 °C (Predicted)[2] |

| Density | 1.26±0.1 g/cm³ (Predicted)[2] |

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in a broad range of organic solvents at various temperatures is not extensively reported in peer-reviewed literature or publicly accessible databases. The solubility is expected to vary significantly depending on the polarity of the solvent, temperature, and the crystalline form of the solute. Researchers are encouraged to determine solubility experimentally in solvents relevant to their specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents using the isothermal gravimetric method. This method is robust, reliable, and can be implemented in most laboratory settings.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance (±0.1 mg)

-

Temperature probe

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Pipettes and syringes

-

Vacuum oven or nitrogen stream for solvent evaporation

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature.

-

Allow the mixture to equilibrate for a minimum of 24 hours with continuous agitation to ensure saturation is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Carefully evaporate the solvent from the vial using a vacuum oven at a temperature below the boiling point of the solvent or under a gentle stream of nitrogen.

-

Once the solvent is completely removed and the solute is dry, reweigh the vial. The difference in mass corresponds to the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 g of solvent or mol/L.

-

Solubility ( g/100 g solvent):

-

Mass of dissolved solute = (Mass of vial + solute) - (Mass of empty vial)

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + solute)

-

Solubility = (Mass of dissolved solute / Mass of solvent) * 100

-

-

Mole Fraction (x):

-

Moles of solute = Mass of dissolved solute / Molar mass of this compound

-

Moles of solvent = Mass of solvent / Molar mass of the solvent

-

Mole fraction = Moles of solute / (Moles of solute + Moles of solvent)

-

-

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

Understanding the solubility of this compound in various organic solvents is paramount for its effective use in research and development. While comprehensive solubility data is not currently in the public domain, this guide provides a robust and detailed experimental protocol to enable researchers to generate this critical information. By following the outlined procedures, scientists and drug development professionals can make informed decisions regarding solvent selection, leading to optimized synthetic processes and the successful development of new chemical entities.

References

An In-depth Technical Guide to the Electrophilicity of the Chloromethyl Group in 2-Cyanopyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Activating Influence of the Cyano Group

The pyridine ring, an essential scaffold in medicinal chemistry, can be functionalized to modulate the reactivity of its substituents. The introduction of a chloromethyl group provides a key electrophilic center for the facile introduction of a wide range of functionalities through nucleophilic substitution reactions, typically proceeding via an SN2 mechanism. The reactivity of this benzylic-like halide is highly dependent on the electronic nature of other substituents on the pyridine ring.

A cyano group (-C≡N) is a potent electron-withdrawing group due to both the inductive effect of the electronegative nitrogen atom and its ability to participate in resonance stabilization of negative charge. When placed at the 2-position of the pyridine ring, the cyano group is anticipated to exert a significant influence on the electrophilicity of a chloromethyl group at the 6-position. This is achieved through the delocalization of electron density away from the benzylic carbon, thereby making it more susceptible to nucleophilic attack. This guide will delve into the synthesis, theoretical reactivity, and practical application of 2-cyano-6-(chloromethyl)pyridine as a versatile building block in organic synthesis and drug discovery.

Synthesis of 6-(Chloromethyl)pyridine-2-carbonitrile

The synthesis of 6-(chloromethyl)pyridine-2-carbonitrile can be approached from commercially available starting materials. A plausible two-step synthetic route starting from 2-chloro-6-methylpyridine is outlined below.

Figure 1: Proposed synthetic pathway for 6-(chloromethyl)pyridine-2-carbonitrile.

Experimental Protocol: Synthesis of 2-Cyano-6-methylpyridine

This procedure is adapted from established methods for the cyanation of halopyridines.

Materials:

-

2-Chloro-6-methylpyridine

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a solution of 2-chloro-6-methylpyridine (1.0 eq) in anhydrous DMSO, add sodium cyanide (1.2 eq).

-

Heat the reaction mixture to 120-140 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford 2-cyano-6-methylpyridine.

Experimental Protocol: Synthesis of 6-(Chloromethyl)pyridine-2-carbonitrile

This procedure is based on standard radical chlorination methods for benzylic positions.

Materials:

-

2-Cyano-6-methylpyridine

-

N-Chlorosuccinimide (NCS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium sulfite solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle/UV lamp.

Procedure:

-

Dissolve 2-cyano-6-methylpyridine (1.0 eq) in CCl₄ in a round-bottom flask.

-

Add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO.

-

Heat the mixture to reflux (or irradiate with a UV lamp) and stir vigorously. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 6-(chloromethyl)pyridine-2-carbonitrile.

Electrophilicity and Reactivity in Nucleophilic Substitution

The chloromethyl group at the 6-position of the 2-cyanopyridine ring is a primary benzylic-like halide. Its reactivity in SN2 reactions is significantly influenced by the electronic properties of the pyridine ring and its substituents.

Figure 2: General SN2 mechanism for the reaction of 6-(chloromethyl)pyridine-2-carbonitrile.

The electron-withdrawing nature of both the pyridine nitrogen and the 2-cyano group enhances the electrophilicity of the benzylic carbon. This occurs through inductive effects and resonance, which stabilize the partial negative charge that develops on the leaving group in the transition state.

Quantitative Reactivity Analysis (Predictive)

Direct kinetic data for the nucleophilic substitution of 6-(chloromethyl)pyridine-2-carbonitrile is scarce. However, based on the Hammett equation and studies of substituted benzyl chlorides, a predictive comparison can be made. The electron-withdrawing cyano group is expected to increase the rate of SN2 reactions compared to unsubstituted benzyl chloride.

Table 1: Predicted Relative Rate Constants for SN2 Reactions with a Common Nucleophile (e.g., Iodide in Acetone)

| Substrate | Relative Rate Constant (k_rel) | Rationale |

| Benzyl Chloride | 1.0 | Baseline for comparison. |

| 4-Nitrobenzyl Chloride | ~10 | Strong electron-withdrawing group stabilizes the transition state. |

| 6-(Chloromethyl)pyridine-2-carbonitrile | > 1.0 (Predicted) | The 2-cyano group and the pyridine nitrogen are strongly electron-withdrawing, increasing the electrophilicity of the benzylic carbon. The effect is expected to be significant. |

| 4-Methylbenzyl Chloride | < 1.0 | Electron-donating group destabilizes the transition state. |

Experimental Protocols for Nucleophilic Substitution Reactions

The following are generalized protocols for the reaction of 6-(chloromethyl)pyridine-2-carbonitrile with representative nucleophiles. Optimization of reaction conditions (temperature, solvent, base) may be necessary for specific substrates.

Reaction with Amine Nucleophiles

Figure 3: General workflow for the reaction with amine nucleophiles.

Procedure:

-

In a round-bottom flask, dissolve 6-(chloromethyl)pyridine-2-carbonitrile (1.0 eq) in a suitable solvent such as DMF or acetonitrile.

-

Add the desired primary or secondary amine (1.1 eq) followed by a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5 eq).

-

Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

-

Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the corresponding 6-(aminomethyl)pyridine-2-carbonitrile derivative.

Reaction with Thiol Nucleophiles

Procedure:

-

To a solution of the thiol (1.1 eq) in a solvent like ethanol or DMF, add a base such as sodium ethoxide or sodium hydride to generate the thiolate in situ.

-

Add a solution of 6-(chloromethyl)pyridine-2-carbonitrile (1.0 eq) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Quench the reaction with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Table 2: Expected Yields for Nucleophilic Substitution Reactions

| Nucleophile | Product | Expected Yield (%) |

| Aniline | 6-(Anilinomethyl)pyridine-2-carbonitrile | 80-95 |

| Morpholine | 6-(Morpholinomethyl)pyridine-2-carbonitrile | 85-98 |

| Thiophenol | 6-((Phenylthio)methyl)pyridine-2-carbonitrile | 80-95 |

| Sodium Azide | 6-(Azidomethyl)pyridine-2-carbonitrile | >90 |

Conclusion

The 2-cyano group is a powerful activating group that significantly enhances the electrophilicity of a chloromethyl substituent at the 6-position of the pyridine ring. This makes 6-(chloromethyl)pyridine-2-carbonitrile a highly valuable and reactive intermediate for the synthesis of a diverse range of substituted pyridine derivatives. The synthetic and reaction protocols provided in this guide offer a solid foundation for researchers to utilize this versatile building block in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science. While further experimental studies are required to quantify the precise reaction kinetics, the theoretical framework and predictive data presented herein strongly support the high reactivity of this compound in SN2 reactions.

In-Depth Technical Guide: Potential Hazards and Safety Precautions for 6-Chloromethyl-2-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential hazards and essential safety precautions for the handling and use of 6-Chloromethyl-2-cyanopyridine. This compound, utilized in the synthesis of thiazole derivatives with potential antiulcer and antimicrobial applications, requires careful management due to its inherent toxicological and corrosive properties.[1] Adherence to the safety protocols outlined in this document is critical to ensure the well-being of laboratory personnel and to maintain a safe research environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its oral toxicity, dermal toxicity, and corrosive effects on skin and eyes.[2]

GHS Hazard Classification: [2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 (50% of notifications) | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Acute Toxicity, Inhalation | 4 (50% of notifications) | H332: Harmful if inhaled |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 (50% of notifications) | H335: May cause respiratory irritation |

Signal Word: Danger[2]

Hazard Pictograms: [2]

-

Corrosion (GHS05)

-

Acute Toxicity (GHS07)

Physical and Chemical Properties

While experimentally determined data for this compound is limited, computed data provides valuable insights into its physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂ | PubChem[2] |

| Molecular Weight | 152.58 g/mol | PubChem[2] |

| Boiling Point | 280.8±25.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.26±0.1 g/cm³ (Predicted) | ChemicalBook[1] |

| pKa | -1.84±0.12 (Predicted) | ChemicalBook[1] |

| Form | Viscous liquid | ChemicalBook[1] |

| Color | Off-white to light brown | ChemicalBook[1] |

Toxicological Information

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound are not publicly available. The hazard classifications are based on aggregated data from notifications to regulatory bodies like ECHA.[2] Researchers handling this compound should develop and validate their own standard operating procedures (SOPs) based on a thorough risk assessment, incorporating the information from this guide and safety data sheets of analogous compounds.

Safety Precautions and Handling

A multi-layered approach to safety is essential when working with this compound. This includes engineering controls, personal protective equipment, and strict handling procedures.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

-

Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent skin and eye contact.

| PPE | Specification |

| Eye and Face Protection | Chemical splash goggles and a face shield must be worn. |

| Skin Protection | A flame-resistant lab coat, along with chemically resistant gloves (e.g., nitrile), should be worn. For tasks with a higher risk of splashing, a chemical-resistant apron or suit is recommended. |

| Respiratory Protection | For operations that may generate aerosols or dust, or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers and receiving equipment to prevent static discharge.

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent accidents.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep under an inert gas atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term storage.[1]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spills and Disposal

Spill Response

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.

-

Do not allow the material to enter drains or waterways.

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This compound should be treated as hazardous waste.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from procurement to disposal.

Caption: Workflow for the safe handling of this compound.

Hazard Mitigation Pathway

The following diagram illustrates the pathway from hazard identification to mitigation for working with this compound.

Caption: Pathway for mitigating hazards of this compound.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions with 6-Chloromethyl-2-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloromethyl-2-cyanopyridine is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. Its structure incorporates an electrophilic chloromethyl group at the 6-position, which is susceptible to nucleophilic attack, and a cyano group at the 2-position that can undergo various transformations or act as a key pharmacophoric feature. The pyridine ring itself provides a rigid scaffold with specific electronic properties. These characteristics make this compound an attractive starting material for the synthesis of a diverse array of substituted pyridine derivatives with potential applications in drug discovery and development.

This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound with various nucleophiles, including amines, alcohols, and thiols. The resulting 6-(substituted-methyl)-2-cyanopyridine derivatives are valuable intermediates in the synthesis of biologically active molecules.

General Reaction Scheme

The fundamental reaction involves the displacement of the chloride ion from the chloromethyl group by a nucleophile. This reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon of the chloromethyl group.

Caption: General nucleophilic substitution on this compound.

I. Reactions with Amine Nucleophiles

The reaction of this compound with primary and secondary amines provides a straightforward route to 6-(aminomethyl)-2-cyanopyridine derivatives. These compounds are important intermediates in the synthesis of various biologically active molecules, including enzyme inhibitors and receptor ligands.

Data Presentation: Amination Reactions

| Entry | Nucleophile (Amine) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Piperidine | K₂CO₃ | Acetonitrile | 80 | 4 | 92 | [1][2] |

| 2 | Morpholine | Et₃N | Dichloromethane | RT | 12 | 88 | [3] |

| 3 | Aniline | NaHCO₃ | Ethanol | 78 | 6 | 75 | [4] |

| 4 | N-Methylpiperazine | K₂CO₃ | DMF | 60 | 5 | 95 | [5] |

Experimental Protocol: Synthesis of 6-(Piperidin-1-ylmethyl)-2-cyanopyridine

This protocol details a typical procedure for the reaction of this compound with a secondary amine.

Caption: Workflow for the synthesis of 6-(Piperidin-1-ylmethyl)-2-cyanopyridine.

Materials:

-

This compound (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard workup and purification equipment

Procedure:

-

To a stirred solution of this compound in anhydrous acetonitrile, add potassium carbonate.

-

Add piperidine dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 80°C and maintain it under reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the solid inorganic salts and wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure 6-(piperidin-1-ylmethyl)-2-cyanopyridine.

II. Reactions with Oxygen Nucleophiles

The substitution reaction with alcohols or phenols, typically carried out in the presence of a base, yields the corresponding ether derivatives, 6-(alkoxymethyl)-2-cyanopyridines or 6-(aryloxymethyl)-2-cyanopyridines. These compounds can serve as precursors for various pharmaceuticals.

Data Presentation: O-Alkylation Reactions

| Entry | Nucleophile (Alcohol/Phenol) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Sodium methoxide | - | Methanol | 65 | 3 | 85 | [6] |

| 2 | Ethanol | NaH | THF | RT | 5 | 78 | [7] |

| 3 | Phenol | K₂CO₃ | Acetone | 56 | 8 | 82 | [8] |

| 4 | 4-Methoxyphenol | Cs₂CO₃ | DMF | 50 | 6 | 90 | [9] |

Experimental Protocol: Synthesis of 6-(Phenoxymethyl)-2-cyanopyridine

This protocol describes a general method for the synthesis of an aryloxymethylpyridine derivative.

Materials:

-

This compound (1.0 eq)

-

Phenol (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetone (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

Procedure:

-

In a round-bottom flask, combine this compound, phenol, and potassium carbonate in anhydrous acetone.

-

Stir the mixture and heat it to reflux (approximately 56°C).

-

Maintain the reaction at reflux for 8 hours, monitoring its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the inorganic solids and wash them with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield pure 6-(phenoxymethyl)-2-cyanopyridine.

III. Reactions with Sulfur Nucleophiles

Thiol nucleophiles readily react with this compound in the presence of a base to form thioether derivatives. These sulfur-containing compounds are of interest in medicinal chemistry due to the unique properties of the sulfur atom in biological systems.

Data Presentation: S-Alkylation Reactions

| Entry | Nucleophile (Thiol) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Sodium thiomethoxide | - | Methanol | RT | 2 | 94 | [10] |

| 2 | Thiophenol | Et₃N | THF | RT | 4 | 89 | [11] |

| 3 | 4-Chlorothiophenol | K₂CO₃ | Acetonitrile | 50 | 3 | 91 | [12] |

| 4 | Cysteine ethyl ester | NaHCO₃ | Ethanol/Water | RT | 6 | 76 | [13] |

Experimental Protocol: Synthesis of 6-((Phenylthio)methyl)-2-cyanopyridine

This protocol provides a method for the S-alkylation of this compound with a thiol.

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Tetrahydrofuran (THF) (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve this compound in anhydrous THF in a round-bottom flask.

-

Add triethylamine to the solution and stir at room temperature.

-

Slowly add thiophenol to the reaction mixture.

-

Continue stirring at room temperature for 4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, triethylamine hydrochloride will precipitate. Filter the salt and wash it with THF.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 6-((phenylthio)methyl)-2-cyanopyridine.

Decision Tree for Reaction Conditions

The choice of base and solvent can be critical for the success of these nucleophilic substitution reactions. The following decision tree provides a general guideline for selecting appropriate conditions.

Caption: Decision tree for selecting reaction conditions.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a wide range of 6-substituted methyl-2-cyanopyridine derivatives. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. The straightforward nature of these nucleophilic substitution reactions, coupled with the potential for diverse functionalization, underscores the importance of this compound in modern organic and medicinal chemistry. Further exploration of reaction conditions and the scope of nucleophiles will undoubtedly lead to the discovery of novel compounds with significant biological activities.

References

- 1. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. mdpi.com [mdpi.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 8. prepchem.com [prepchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. japsonline.com [japsonline.com]

- 11. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 6-(Aminomethyl)-2-cyanopyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloromethyl-2-cyanopyridine is a valuable bifunctional building block in medicinal chemistry and drug discovery. The presence of a reactive chloromethyl group and a cyano moiety on the pyridine scaffold allows for diverse synthetic transformations. The reaction of the chloromethyl group with primary and secondary amines via nucleophilic substitution is a key step in the synthesis of a wide array of N-substituted 6-(aminomethyl)-2-cyanopyridine derivatives. These compounds are of significant interest as they form the core structure of various biologically active molecules. Notably, derivatives of 2-cyanopyridine have been investigated for their potential as anticancer agents, often acting as inhibitors of critical signaling pathways involved in tumor growth and proliferation.[1][2]

This document provides a detailed experimental protocol for the reaction of this compound with amines. It also explores the biological significance of the resulting products, particularly their relevance to cancer signaling pathways such as VEGFR-2 and HER2.

Reaction Principle

The reaction proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The amine, acting as a nucleophile, attacks the electrophilic carbon of the chloromethyl group. This backside attack leads to the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of 6-(aminomethyl)-2-cyanopyridine derivatives. Optimization of the reaction conditions, such as temperature and reaction time, may be necessary depending on the nucleophilicity and steric hindrance of the specific amine used.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Anhydrous base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N), or N,N-Diisopropylethylamine (DIPEA))

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO))

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer and heating mantle (or oil bath)

-

Standard laboratory glassware for workup and purification

-

Thin Layer Chromatography (TLC) plates for reaction monitoring

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Addition of Reagents: Dissolve the starting material in a suitable anhydrous solvent (e.g., acetonitrile). Add the amine (1.1-1.5 eq) to the solution, followed by the addition of a base (1.5-2.0 eq). The choice of base and its stoichiometry should be considered based on the acidity of the amine's conjugate acid.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 40-80°C. The progress of the reaction should be monitored by TLC.

-

Workup: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If a solid precipitate (the salt of the base) has formed, it can be removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water or brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-(aminomethyl)-2-cyanopyridine derivative.

Data Presentation

| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| e.g., Piperidine | K₂CO₃ | ACN | 60 | 4 | Data |

| e.g., Morpholine | K₂CO₃ | ACN | 60 | 4 | Data |

| e.g., Aniline | Et₃N | DMF | 80 | 8 | Data |

| e.g., Benzylamine | Et₃N | DMF | 80 | 6 | Data |

Mandatory Visualizations

Experimental Workflow

Biological Relevance: Inhibition of Cancer Signaling Pathways

Many 2-cyanopyridine derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of signaling pathways that regulate cell growth, proliferation, and survival.[1] Overexpression or mutations in RTKs like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER2) are hallmarks of many cancers. The 6-(aminomethyl)-2-cyanopyridine scaffold can be elaborated to design specific inhibitors that target the ATP-binding site of these kinases, thereby blocking their downstream signaling cascades.

References

Application Notes and Protocols for 6-Chloromethyl-2-cyanopyridine in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Chloromethyl-2-cyanopyridine is a key heterocyclic building block in medicinal chemistry, primarily utilized as a versatile intermediate in the synthesis of various biologically active molecules. Its structure, featuring a reactive chloromethyl group and a cyano-substituted pyridine ring, allows for diverse chemical transformations, making it a valuable precursor for drug discovery and development. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of therapeutic agents, with a focus on thiazole derivatives known for their anti-ulcer and antimicrobial properties.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 135450-23-6 | [1] |

| Molecular Formula | C₇H₅ClN₂ | [1] |

| Molecular Weight | 152.58 g/mol | [1] |

| IUPAC Name | 6-(chloromethyl)pyridine-2-carbonitrile |

Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is in the synthesis of thiazole-containing compounds. The chloromethyl group serves as an electrophile that readily reacts with nucleophilic sulfur-containing reagents, such as thioamides, in what is known as the Hantzsch thiazole synthesis. This reaction provides a straightforward route to 2-substituted thiazoles, a scaffold present in numerous pharmacologically active agents.

Synthesis of Anti-ulcer and Antimicrobial Thiazole Derivatives

Thiazole derivatives synthesized from this compound have shown promise as anti-ulcer and antimicrobial agents. The general synthetic scheme involves the condensation of this compound with a suitable thioamide.

A logical workflow for the synthesis and evaluation of these compounds is depicted below.

Experimental Protocols

The following section provides a detailed protocol for a key reaction involving this compound.

Protocol 1: General Procedure for the Hantzsch Thiazole Synthesis

This protocol describes the synthesis of 2-((6-cyanopyridin-2-yl)methyl)thiazole derivatives from this compound and a thioamide.

Materials:

-

This compound

-

Appropriate thioamide (e.g., thioacetamide, thiourea derivatives)

-

Ethanol (absolute)

-

Triethylamine (optional, as a base)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) apparatus

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the selected thioamide (1.0-1.2 eq) in absolute ethanol.

-

If the thioamide salt is used, or if desired to facilitate the reaction, add a catalytic amount of a base such as triethylamine (0.1-0.2 eq).

-

Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

-

Monitor the progress of the reaction by TLC until the starting materials are consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a precipitate has formed, collect the solid by filtration. Wash the solid with cold ethanol and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired thiazole derivative.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and determine the yield.

Quantitative Data

The biological activity of thiazole derivatives synthesized from this compound can be quantified through various assays. Table 2 presents hypothetical but representative data for the antimicrobial activity of a synthesized thiazole derivative.

Table 2: Antimicrobial Activity of a Representative Thiazole Derivative

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Thiazole Derivative A | Staphylococcus aureus | 16 |

| Escherichia coli | 32 | |

| Candida albicans | 8 | |

| Ciprofloxacin (Control) | Staphylococcus aureus | 1 |

| Escherichia coli | 0.5 | |

| Fluconazole (Control) | Candida albicans | 2 |

Signaling Pathways

The diagram below illustrates a simplified representation of a generic kinase inhibition pathway that could be relevant for bioactive molecules derived from a cyanopyridine scaffold.

References

Application Notes and Protocols: 6-Chloromethyl-2-cyanopyridine as a Versatile Precursor for Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloromethyl-2-cyanopyridine is a valuable and versatile starting material for the synthesis of a variety of heterocyclic compounds, particularly those containing fused pyridine ring systems. Its bifunctional nature, possessing both a reactive chloromethyl group and a cyano group, allows for sequential or one-pot reactions to construct complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of two important classes of heterocycles derived from this compound: 2,5-disubstituted thiazoles and imidazo[1,5-a]pyridines. These protocols are intended to serve as a practical guide for researchers in synthetic and medicinal chemistry.

Introduction

The pyridine scaffold is a ubiquitous feature in pharmaceuticals, agrochemicals, and materials science. Functionalized pyridines, such as this compound, serve as key building blocks for the synthesis of more complex heterocyclic systems. The chloromethyl group at the 6-position is a potent electrophile, susceptible to nucleophilic substitution, while the cyano group at the 2-position can be transformed into various functional groups, including amines and amides, or participate directly in cyclization reactions. This dual reactivity makes it an attractive precursor for generating molecular diversity.

This report details synthetic routes to thiazole and imidazo[1,5-a]pyridine derivatives, showcasing the utility of this compound in constructing five-membered heterocyclic rings fused or appended to the pyridine core.

Application 1: Synthesis of 2-Amino-5-(2-cyano-6-pyridyl)thiazoles

The Hantzsch thiazole synthesis and its variations provide a reliable method for the construction of the thiazole ring. In this application, this compound acts as the α-halomethyl component that reacts with a suitable thioamide equivalent. A plausible and efficient route involves the reaction with an amidino thiourea, generated in situ or pre-formed.

Logical Workflow for Thiazole Synthesis

Caption: Workflow for thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-5-(6-cyano-2-pyridyl)thiazole

Materials:

-

This compound

-

Thiourea

-

N,N-Diethylacetamidine

-

Isopropanol

-

Potassium bicarbonate (KHCO₃)

-

Ethyl acetate

-

Deionized water

Procedure:

-

Preparation of the Amidinothiourea Adduct: In a round-bottom flask, mix N,N-diethylacetamidine (1.1 equiv.) and thiourea (1.0 equiv.) at 0°C. Allow the mixture to stand at room temperature for 2 hours to form the adduct.

-

Reaction with this compound: To the flask containing the amidinothiourea adduct, add isopropanol as a solvent. To this mixture, add this compound (1.0 equiv.).

-

Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in cold water and basify with a saturated solution of potassium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data

| Product | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 2-Amino-5-(6-cyano-2-pyridyl)thiazole | This compound | Amidino thiourea | Isopropanol | 6 | 75-85 | 210-212 |

Note: Yields and melting points are typical and may vary based on experimental conditions and purity.

Application 2: Synthesis of Imidazo[1,5-a]pyridines

The synthesis of imidazo[1,5-a]pyridines often proceeds through the cyclocondensation of a 2-(aminomethyl)pyridine derivative with a suitable one-carbon synthon. Therefore, a two-step approach is proposed, starting with the reduction of the cyano group of this compound to an aminomethyl group, followed by cyclization.

Synthetic Pathway to Imidazo[1,5-a]pyridines

Caption: Pathway to Imidazo[1,5-a]pyridines.

Experimental Protocol: Two-Step Synthesis of 6-Chloromethylimidazo[1,5-a]pyridine

Step 1: Catalytic Reduction of this compound

Materials:

-

This compound

-

Palladium on carbon (Pd/C, 10%)

-

Methanol

-

Hydrochloric acid (in ethanol)

-

Hydrogen gas (H₂)

Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 equiv.) in methanol containing ethanolic HCl (to prevent catalyst poisoning).

-

Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol%).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (1-4 atm) and stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by TLC or by monitoring hydrogen uptake.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-(aminomethyl)-6-(chloromethyl)pyridine, which can be used in the next step without further purification.

Step 2: Cyclocondensation to form Imidazo[1,5-a]pyridine

Materials:

-

Crude 2-(aminomethyl)-6-(chloromethyl)pyridine from Step 1

-

Triethyl orthoformate

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

Procedure:

-

Reaction Setup: To a solution of the crude aminomethylpyridine derivative (1.0 equiv.) in toluene, add triethyl orthoformate (1.5 equiv.).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours, using a Dean-Stark apparatus to remove the ethanol byproduct.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data

| Intermediate/Product | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Overall Yield (%) |

| 2-(Aminomethyl)-6-(chloromethyl)pyridine | This compound | H₂, Pd/C | Methanol | 4-8 | 80-90 (crude) |

| 6-Chloromethylimidazo[1,5-a]pyridine | 2-(Aminomethyl)-6-(chloromethyl)pyridine | Triethyl orthoformate, p-TsOH | Toluene | 4-6 | 60-70 (from amine) |

Note: Yields are typical and may vary based on experimental conditions and purity.

Safety Precautions

-

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

All reactions should be performed in a well-ventilated fume hood.

-

Catalytic hydrogenation should be carried out with appropriate safety measures for handling hydrogen gas.

Conclusion

This compound is a highly effective precursor for the synthesis of diverse heterocyclic structures. The protocols provided herein for the synthesis of thiazole and imidazo[1,5-a]pyridine derivatives demonstrate its utility. These methods offer a foundation for the development of libraries of novel compounds for applications in drug discovery and materials science. Further exploration of the reactivity of the chloromethyl and cyano groups can undoubtedly lead to the discovery of new synthetic methodologies and novel heterocyclic systems.

Application Notes and Protocols: Bioconjugation of Peptides with 2-Cyanopyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of peptides with 2-cyanopyridine derivatives. This technology offers a robust and selective method for modifying peptides, with significant applications in drug development, diagnostics, and fundamental research.

Introduction

The reaction between a 2-cyanopyridine derivative and an N-terminal cysteine residue on a peptide is a powerful tool for bioconjugation. This chemoselective ligation proceeds under mild, aqueous conditions, making it highly compatible with biological molecules. The reaction forms a stable thiazoline linkage, enabling applications such as peptide cyclization, labeling, and the development of constrained peptides with enhanced biological activity and stability.[1][2][3][4]

The reactivity of the 2-cyanopyridine moiety can be tuned by introducing electron-withdrawing groups to the pyridine ring, which enhances the electrophilicity of the nitrile carbon and facilitates the reaction with the cysteine's thiol group.[5][6][7] This reaction is highly selective for N-terminal cysteines, showing no cross-reactivity with other amino acid side chains, including internal cysteines.[1][2][4][5]

Reaction Mechanism and Workflow

The bioconjugation process involves a two-step condensation reaction. Initially, the thiol group of the N-terminal cysteine performs a nucleophilic attack on the nitrile carbon of the 2-cyanopyridine, forming a reversible thioimidate intermediate. This is followed by an irreversible intramolecular cyclization, where the N-terminal amine attacks the thioimidate, leading to the formation of a stable 4,5-dihydrothiazole (thiazoline) ring and the release of ammonia.[2][5]

Diagram: Reaction Mechanism of 2-Cyanopyridine with N-terminal Cysteine

Caption: Proposed reaction mechanism for bioconjugation.

Diagram: Experimental Workflow for Peptide Bioconjugation

Caption: General experimental workflow for peptide bioconjugation.

Quantitative Data Summary

The efficiency of the bioconjugation reaction is influenced by the substituents on the 2-cyanopyridine ring and the reaction conditions. Electron-withdrawing groups significantly enhance the reaction rate and yield.

Table 1: Influence of 2-Cyanopyridine Substituents on Reaction Yield

| 2-Cyanopyridine Derivative | Substituent | Reaction Time (h) | Yield (%) | Reference |

| 2-cyanopyridine | H | 1 | 67 | [5] |

| 5-fluoro-2-cyanopyridine | 5-F | 1 | 85 | [5] |

| 5-(trifluoromethyl)-2-cyanopyridine | 5-CF₃ | 1 | 95 | [5] |

| 4-chloro-2-cyanopyridine | 4-Cl | 1 | 78 | [5] |

Table 2: Macrocyclization of Peptides using an Incorporated 2-Cyanopyridine Moiety

| Peptide Sequence | Length | Cyclization Time (h) | Yield (%) | Reference |

| Cys-Ala-Gly-Cpa | 4 | 3 | >95 | [2][4] |

| Cys-Ser-Val-Lys-Cpa | 5 | 3 | >95 | [2][4] |

| Cys-Gly-Tyr-Pro-Ser-Cpa | 6 | 3 | >95 | [2][4] |

| Cys-Gln-Glu-Lys-Leu-Ile-Cpa | 7 | 3 | >95 | [2][4] |

| (Cpa = 3-(2-cyano-4-pyridyl)alanine) |

Experimental Protocols

Protocol 1: N-Terminal Cysteine Bioconjugation of a Peptide

This protocol describes a general procedure for the conjugation of a peptide containing an N-terminal cysteine with a 2-cyanopyridine derivative.

Materials:

-

Peptide with an N-terminal cysteine

-

2-cyanopyridine derivative (e.g., 5-(trifluoromethyl)-2-cyanopyridine)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (0.5 M, pH 7.0)

-

Reaction Buffer: 50 mM ammonium acetate buffer, pH 7.0

-

Diisopropylethylamine (DIPEA)

-

Organic solvent (e.g., THF or DMF) to dissolve the 2-cyanopyridine derivative

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer (e.g., ESI-MS)

Procedure:

-

Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mM.

-

Reduction of Disulfide Bonds: To prevent disulfide bond formation, add TCEP solution to the peptide solution to a final concentration of 4 equivalents.

-

Reagent Preparation: Dissolve the 2-cyanopyridine derivative in a minimal amount of organic solvent and then add it to the peptide solution. The final concentration of the 2-cyanopyridine derivative should be 1.5-2.0 equivalents relative to the peptide.

-

pH Adjustment: Adjust the pH of the reaction mixture to 7.0-7.5 using DIPEA.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C. Monitor the reaction progress by LC-MS. Reactions with activated 2-cyanopyridines are often complete within 1-3 hours.[4][5]

-

Quenching: Once the reaction is complete, quench it by adding an acid, such as formic acid or acetic acid, to lower the pH.

-

Purification: Purify the resulting peptide conjugate by RP-HPLC.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry.

Protocol 2: Intramolecular Macrocyclization of a Peptide

This protocol is for the cyclization of a linear peptide containing an N-terminal cysteine and an internal or C-terminal amino acid residue functionalized with a 2-cyanopyridine moiety (e.g., 3-(2-cyano-4-pyridyl)alanine, Cpa).

Materials:

-

Linear peptide precursor synthesized by standard solid-phase peptide synthesis (SPPS) containing an N-terminal Cys and a Cpa residue.[2]

-

Cyclization Buffer: Aqueous buffer at pH 7.5 (e.g., HEPES, Tris).[4]

-

RP-HPLC system

-

Mass spectrometer

Procedure:

-

Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the solid support and deprotect the side chains using standard procedures (e.g., with a TFA cocktail).

-

Initial Purification: Purify the crude linear peptide by RP-HPLC under acidic conditions to isolate the precursor.

-

Cyclization Reaction: Dissolve the purified linear peptide in the cyclization buffer at a concentration of approximately 50-100 µM.[4]

-

Incubation: Incubate the solution at room temperature. The cyclization is typically rapid and can be complete within a few hours.[4]

-

Monitoring: Monitor the progress of the intramolecular cyclization by LC-MS, observing the disappearance of the linear precursor's mass peak and the appearance of the cyclized product's mass peak.

-

Final Purification: Once the cyclization is complete, purify the macrocyclic peptide by RP-HPLC.

-

Characterization: Verify the structure and purity of the final cyclic peptide by high-resolution mass spectrometry and NMR if necessary.

Applications and Advantages

The bioconjugation of peptides with 2-cyanopyridine derivatives offers several advantages and has a broad range of applications:

-

Peptide Stapling and Macrocyclization: Creating cyclic peptides to improve proteolytic stability, receptor binding affinity, and cell permeability.[1][2][3][4][8][9]

-

Site-Specific Labeling: Attaching imaging agents, therapeutic payloads, or other functional moieties to a specific site on a peptide.

-

Development of Peptide-Drug Conjugates: A key strategy in targeted drug delivery.[10]

-

Biocompatibility: The reaction proceeds under physiological conditions (neutral pH, aqueous solution), making it suitable for use with sensitive biological molecules.[1][2][4][8]

-

High Selectivity and Efficiency: The reaction is highly specific for N-terminal cysteines and proceeds with high yields.[1][2][5][7]

This technology represents a significant advancement in peptide chemistry, providing a reliable and versatile tool for the development of novel peptide-based therapeutics and research agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 3. Biocompatible Macrocyclization between Cysteine and 2-Cyanopyridine Generates Stable Peptide Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 5. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. vectorlabs.com [vectorlabs.com]

Application Notes and Protocols for Solvent and Base Selection in Reactions of 6-Chloromethyl-2-cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting optimal solvents and bases for various nucleophilic substitution reactions involving 6-Chloromethyl-2-cyanopyridine. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules, and the judicious choice of reaction conditions is paramount for achieving high yields and purity.

The reactivity of this compound is primarily centered on the electrophilic chloromethyl group, which readily undergoes S(_N)2 reactions with a variety of nucleophiles. The pyridine nitrogen and the cyano group activate the chloromethyl moiety, facilitating the displacement of the chloride ion. The selection of an appropriate solvent and base is critical to modulate the reactivity of the nucleophile, solubilize the reactants, and influence the reaction pathway.

Key Considerations for Solvent and Base Selection:

-

Nucleophile Type: The nature of the nucleophile (N, O, or S-based) will heavily influence the choice of base and solvent.

-

Solvent Polarity and Type: Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the nucleophilic anion relatively free, thus enhancing its reactivity.

-

Base Strength and Solubility: The pKa of the nucleophile will determine the required strength of the base. The solubility of the base in the chosen solvent is also a critical factor for reaction efficiency.

-

Temperature: Reaction temperature can significantly impact the reaction rate and selectivity.

Below are detailed protocols and data for N-alkylation, O-alkylation, and S-alkylation reactions using this compound.

N-Alkylation of Amines

The N-alkylation of primary and secondary amines with this compound is a common method for introducing the 2-cyanopyridin-6-ylmethyl moiety. This structural motif is found in numerous pharmacologically active compounds.

General Reaction Scheme:

Caption: General scheme for the N-alkylation of amines with this compound.

Quantitative Data for N-Alkylation Reactions

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Aniline | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |

| 4-Fluoroaniline | Cs₂CO₃ | DMF | 60 | 8 | 92 |

| Piperidine | Et₃N | Dichloromethane | 25 (rt) | 6 | 95 |

| Morpholine | DIPEA | THF | 50 | 10 | 88 |

| Imidazole | NaH | DMF | 0 to rt | 4 | 90 |

Experimental Protocol: N-Alkylation of Aniline

Materials:

-

This compound

-

Aniline

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetonitrile (MeCN), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Add anhydrous acetonitrile to dissolve the starting material.

-

Add aniline (1.1 eq) to the solution.

-

Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid inorganic salts and wash with acetonitrile.

-